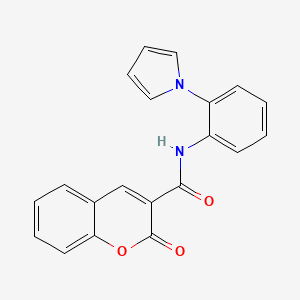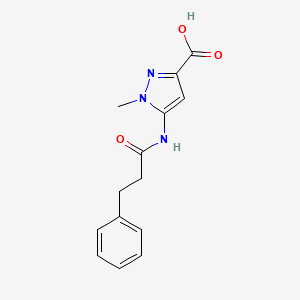
1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
There are some related compounds mentioned in the literature, but the specific synthesis of “1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid” is not detailed .Molecular Structure Analysis
The molecular structure analysis of the compound was not found in the search results .Chemical Reactions Analysis
While there are mentions of reactions involving similar compounds, the specific chemical reactions involving “1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid” are not available in the search results .Applications De Recherche Scientifique
Chemical Synthesis and Compound Formation
- This compound has been studied in the context of experimental and quantum-chemical calculations, focusing on its transformation into various pyrazole-3-carboxamides and -3-carboxylate derivatives. This transformation process yields good results and has been analyzed through NMR, IR spectroscopy, and elemental analyses (Yıldırım, Kandemirli & Akçamur, 2005).
Structural and Spectral Investigations
- Structural and spectral characteristics of similar pyrazole carboxylic acid derivatives have been extensively studied. These studies involve experimental and theoretical approaches, including NMR and IR spectroscopy, X-ray diffraction, and density functional theory calculations. Such investigations provide insights into the molecular structure and electronic properties of these compounds (Viveka et al., 2016).
Synthesis of Novel Derivatives
- Research has also focused on the synthesis of various novel derivatives from pyrazole carboxylic acids. These include the synthesis of isoxazole-carboxamides and pyrazolyl-carbonyl isoxazoles, demonstrating the versatility of pyrazole carboxylic acids in creating a range of chemical structures with potential applications in different fields (Martins et al., 2002).
Experimental and Theoretical Mechanistic Studies
- Experimental and theoretical studies have been conducted to understand the reaction mechanisms involving pyrazole carboxylic acids. These studies use spectroscopic data and theoretical methods like RHF to elucidate the pathways and intermediates in these reactions (Yıldırım & Kandemirli, 2006).
Antifungal Activity
- Some derivatives of pyrazole carboxylic acids have been synthesized and tested for antifungal activity. This includes studies on the structure-activity relationships of these compounds, providing insights into their potential as antifungal agents (Du et al., 2015).
Coordination Chemistry
- Pyrazole carboxylic acid derivatives have been used in the synthesis of coordination complexes with metals such as copper and cobalt. These complexes have interesting structural properties and potential applications in materials science (Radi et al., 2015).
Antibacterial Properties
- Some pyrazole derivatives have been evaluated for their antibacterial activities. This research contributes to the understanding of the potential of these compounds in medicinal chemistry (Maqbool et al., 2014).
Modified Synthesis Techniques
- Studies on modified synthesis methods for pyrazole carboxylic acid derivatives have been explored. These methods aim to improve the efficiency and yield of these compounds, which is significant for their practical applications (Khan et al., 2005).
Catalytic Applications
- Pyrazole derivatives have been investigated for their potential as catalysts in chemical reactions. This includes the study of oxidation reactions using copper(II) complexes derived from pyrazole compounds (Maurya & Haldar, 2020).
Mécanisme D'action
Propriétés
IUPAC Name |
1-methyl-5-(3-phenylpropanoylamino)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-17-12(9-11(16-17)14(19)20)15-13(18)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCKZXFFNDCEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(3-phenylpropanamido)-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2366569.png)

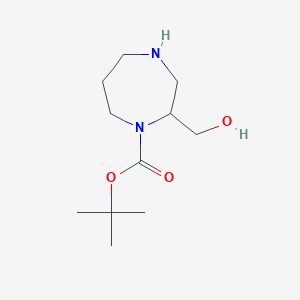
![(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2366574.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

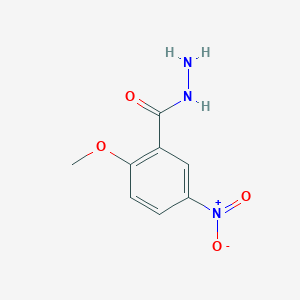
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)
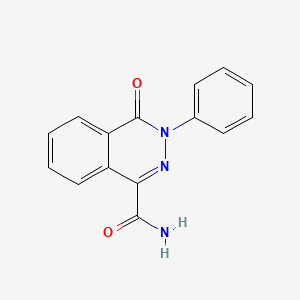
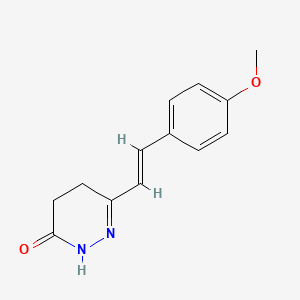
![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)

